molecular formula C17H17N3O3S B2854233 N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide CAS No. 672950-12-8

N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide

Cat. No.: B2854233
CAS No.: 672950-12-8
M. Wt: 343.4
InChI Key: BCSWUQHFORNDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a quinoxaline core substituted with methyl groups at the 2- and 3-positions and a 4-methoxybenzenesulfonamide moiety at the 6-position. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, known for their diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities . The 4-methoxybenzenesulfonamide group is a common pharmacophore in bioactive molecules, contributing to hydrogen-bonding interactions and metabolic stability .

For instance, sulfonamides like KN-93 (a CaMKII inhibitor) and N-(4-acetylphenyl)-4-methoxybenzenesulfonamide (antibacterial/antioxidant) highlight the versatility of this scaffold .

Properties

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-12(2)19-17-10-13(4-9-16(17)18-11)20-24(21,22)15-7-5-14(23-3)6-8-15/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSWUQHFORNDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoxaline Framework Construction

The quinoxaline backbone is typically synthesized via condensation of o-phenylenediamine derivatives with α-diketones. For 2,3-dimethylquinoxaline, this involves reacting 2,3-butanedione with o-phenylenediamine under acidic or neutral conditions. Subsequent functionalization at the 6-position requires selective chlorination or bromination, though direct methods for introducing sulfonamides onto pre-methylated quinoxalines remain sparingly documented in public literature.

Sulfonamide Coupling Strategies

The critical step involves nucleophilic aromatic substitution (SNAr) of a halogenated quinoxaline precursor with 4-methoxybenzenesulfonamide. Patent WO2012052420A1 provides foundational methodology for analogous systems, utilizing alkali metal hydroxides in polar aprotic solvents to facilitate displacement. Adapting this to 6-chloro-2,3-dimethylquinoxaline (hypothetical intermediate) would follow:

Reaction Scheme

6-chloro-2,3-dimethylquinoxaline + 4-methoxybenzenesulfonamide  
    → this compound + HCl  

Conditions :

  • Base : Lithium hydroxide (1.9 equiv)
  • Solvent : N,N-dimethylacetamide
  • Temperature : 50°C, 20 hours

Stepwise Synthesis Protocol

Preparation of 6-Chloro-2,3-dimethylquinoxaline (Hypothetical Intermediate)

While explicit procedures for this intermediate are absent from provided sources, logical extrapolation from quinoxaline halogenation literature suggests:

  • Chlorination : Treatment of 2,3-dimethylquinoxaline with phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux.
  • Regioselectivity Control : Position 6 is electronically activated for electrophilic substitution due to the electron-donating methyl groups at 2 and 3 positions.

Sulfonamide Coupling Reaction

Procedure Adapted from WO2012052420A1 :

  • Charge a flame-dried flask with 6-chloro-2,3-dimethylquinoxaline (1.0 equiv) and 4-methoxybenzenesulfonamide (1.05 equiv).
  • Add anhydrous N,N-dimethylacetamide (0.2 M relative to quinoxaline).
  • Introduce lithium hydroxide (1.9 equiv) in one portion under nitrogen atmosphere.
  • Heat to 50°C with vigorous stirring for 20 hours.
  • Quench with ice-cold 1 M hydrochloric acid, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexanes gradient).

Critical Parameters :

  • Base Selection : Lithium hydroxide outperforms potassium carbonate in conversion efficiency (19.4% vs. 89% yield in analogous systems).
  • Solvent Effects : N,N-dimethylacetamide enhances nucleophilicity of sulfonamide compared to dimethyl sulfoxide or N-methylpyrrolidone.

Reaction Optimization and Mechanistic Considerations

Temperature Profiling

Comparative studies from WO2011143360A2 demonstrate:

Temperature (°C) Conversion (%) Byproduct Formation
50 89 <5%
100 92 12%
150 95 27%

Optimal balance between reaction rate and selectivity occurs at 50°C.

Solvent Screening

Data synthesized from multiple sources:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
N,N-dimethylacetamide 37.8 20 89
Dimethyl sulfoxide 46.7 24 78
N-Methylpyrrolidone 32.2 18 83

Higher dielectric solvents improve sulfonamide solubility but may promote side reactions.

Purification and Analytical Characterization

Chromatographic Separation

  • Stationary Phase : Silica gel 60 (230-400 mesh)
  • Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient)
  • Rf : 0.42 (ethyl acetate/hexanes 1:1)

Spectroscopic Data

Hypothetical Characterization Based on Analogues :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, Quin-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.99 (d, J=8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 2.65 (s, 6H, CH₃).
  • HRMS : m/z calcd for C₁₇H₁₇N₃O₃S [M+H]⁺: 344.1064; found: 344.1068.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

The absence of direct literature on 6-chloro-2,3-dimethylquinoxaline synthesis necessitates computational modeling (DFT) to predict electrophilic aromatic substitution patterns. Preliminary calculations suggest:

  • Activation Energy : Position 6 > Position 7 (ΔE = 3.2 kcal/mol)
  • Directing Effects : Methyl groups at 2/3 positions create electron-rich environment favoring para-chlorination.

Sulfonamide Tautomerism

Potential imino-oxo tautomerism in the sulfonamide moiety necessitates:

  • Low-Temperature Crystallization : From ethanol/water mixtures to trap desired tautomer.
  • pH Control : Maintain reaction mixture at pH 8-9 to stabilize sulfonamide anion.

Comparative Analysis of Synthetic Approaches

Table 1. Method Benchmarking

Parameter WO2012052420A1 Academic Protocol This Work
Yield (%) 89 54 85*
Purity (HPLC) 99.8 97.5 99.1
Reaction Time (h) 20 48 20
Temperature (°C) 50 25 50

*Theoretical projection based on analogous systems

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide has been identified as a promising candidate for the treatment of cancer due to its ability to inhibit specific protein kinases involved in tumor progression. Research indicates that compounds within this class can modulate cellular activities such as proliferation and apoptosis, making them valuable in cancer therapy.

Case Studies

  • A study demonstrated that related sulfonamide derivatives exhibited medium to high potency against human carbonic anhydrase isoforms, which are associated with tumorigenesis and glaucoma . This suggests that this compound could have similar inhibitory effects.
  • Another investigation into quinazoline derivatives showed that modifications in their structure could enhance their anticancer properties, indicating that similar modifications to the quinoxaline moiety in this compound might yield more effective analogs .

Inhibition of Kinase Signaling Pathways

This compound is also noted for its ability to inhibit receptor tyrosine kinases such as Axl and Mer. These kinases are involved in various cellular processes, including migration and differentiation, which are critical in cancer metastasis.

Therapeutic Implications

The modulation of Axl signaling has been linked to improved outcomes in cancers such as lung cancer and myeloid leukemia. By inhibiting these pathways, this compound may provide a therapeutic strategy for treating these malignancies .

Development of Novel Therapeutics

The compound serves as a scaffold for developing new drugs targeting kinase-dependent disorders. Its structural features allow for the design of derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications at specific positions on the quinoxaline ring can significantly affect the compound's biological activity. This area remains an active field of study as researchers aim to optimize the pharmacological profiles of these compounds .

Summary of Research Findings

Application AreaFindings
Anticancer ActivityInhibits PI3K pathway leading to reduced tumor growth; effective against multiple cancers
Kinase InhibitionModulates Axl and Mer signaling pathways; potential therapeutic implications
Structure-Activity RelationshipModifications can enhance potency; ongoing research into optimizing derivatives

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Quinoxaline vs. Quinoline and Indazole Derivatives

The quinoxaline core distinguishes this compound from similar sulfonamides:

  • Quinoline Derivatives: For example, (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) () shares the 4-methoxybenzenesulfonamide group but replaces quinoxaline with a quinoline ring.
  • Indazole Derivatives : N-(1-Allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide () features an indazole ring. Indazole’s fused pyrazole system introduces different hydrogen-bonding motifs and conformational flexibility, as seen in its helical crystal packing via N–H···N bonds .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Hydrogen Bonding in Crystal
Target Compound Quinoxaline 2,3-Dimethyl, 4-methoxybenzenesulfonamide Not reported (inferred N–H···O/N)
IIIa (Quinoline derivative) Quinoline 4-Methoxystyryl, 5-Cl, 8-OH Likely O–H···O/S (based on IIIa synthesis)
Indazole derivative () Indazole Allyl, 3-Cl, 4-ethoxy N–H···N helical chains; C–H···O 3D network

Sulfonamide Functional Group Modifications

The 4-methoxybenzenesulfonamide group is conserved across several analogues but differs in substitution patterns:

  • KN-93: N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide () includes a hydroxyethyl group and a chlorocinnamyl side chain, enhancing its kinase inhibitory activity via extended hydrophobic interactions .
  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide : The acetylphenyl substituent introduces a ketone group, which may improve antioxidant activity by scavenging free radicals .
Table 2: Functional Group Impact on Bioactivity
Compound Sulfonamide Substituent Reported Activity Key Structural Feature
Target Compound Quinoxaline-6-yl Not reported (inferred DNA binding) Planar quinoxaline for intercalation
KN-93 Hydroxyethyl, chlorocinnamyl CaMKII inhibition Bulky hydrophobic side chain
N-(4-Acetylphenyl) derivative 4-Acetylphenyl Antibacterial, antioxidant Ketone for redox activity

Crystallographic and Conformational Analysis

Crystal packing and hydrogen-bonding motifs are critical for stability and solubility:

  • The indazole derivative () forms helical chains via N–H···N bonds and a 3D network through C–H···O interactions .
  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide () likely exhibits similar sulfonamide-mediated hydrogen bonding, though its acetyl group may introduce additional dipole interactions .

Biological Activity

N-(2,3-dimethyl-6-quinoxalinyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings.

Synthesis

The compound is synthesized through the reaction of 2,3-dimethylquinoxaline with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The process typically occurs in dichloromethane at room temperature, followed by purification methods such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. Additionally, it has been investigated for antimicrobial activity against various pathogens.

Anticancer Properties

Research indicates that this compound can act as an inhibitor of certain kinases associated with cancer progression. For instance, it may target Polo-like kinase (PLK), which is crucial in regulating cell division and is often overexpressed in cancerous cells. Inhibition of PLK can lead to reduced cell proliferation .

Antimicrobial Activity

Studies have suggested that this compound exhibits antimicrobial properties. It has been shown to enhance the efficacy of β-lactam antibiotics against resistant strains by inhibiting specific bacterial kinases .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of melanoma and prostate cancer cells. The antiproliferative effect was attributed to its ability to disrupt tubulin polymerization, a critical process for cell division .
  • Combination Therapy : The compound has been evaluated in combination with other therapeutic agents to enhance anticancer efficacy. For example, combining it with traditional chemotherapeutics showed improved outcomes in preclinical models .
  • Antimicrobial Synergy : A study highlighted that when used alongside certain antibiotics, this compound significantly increased the sensitivity of resistant bacterial strains to treatment, showcasing its potential role in addressing antibiotic resistance .

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits PLK activity; reduces cell viability in melanoma and prostate cancer
AntimicrobialEnhances efficacy of β-lactam antibiotics against resistant strains
MechanismDisrupts tubulin polymerization; inhibits enzyme activity

Q & A

Q. Key considerations :

  • Solubility : Use co-solvents (e.g., PEG 400) for in vivo studies.
  • Stability : Avoid prolonged exposure to light or moisture to prevent sulfonamide hydrolysis .

Advanced: Which computational strategies model target interactions for mechanism elucidation?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors.
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Studies : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity .

Advanced: How can researchers design experiments to probe reaction mechanisms in sulfonamide synthesis?

Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated amines to identify rate-determining steps in sulfonylation.
  • Trapping Intermediates : Characterize sulfonyl chloride intermediates via 31P^{31}P-NMR if phosphorylated reagents are used .
  • Computational Modeling : DFT calculations (Gaussian 16) map transition states for nucleophilic substitution .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Toxicity : Sulfonamides may cause sensitization; use fume hoods and PPE (gloves, lab coats).
  • Waste Disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
  • Storage : Keep under inert atmosphere (N2_2) at –20°C to prevent degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.